molecular formula C25H29N5O2S B2971573 N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115867-05-4

N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Katalognummer: B2971573
CAS-Nummer: 1115867-05-4
Molekulargewicht: 463.6
InChI-Schlüssel: NGOWMRPXFOBBFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a sulfanyl group and a piperazine ring. The piperazine moiety is further functionalized with a 2-methoxyphenyl group, while the acetamide side chain includes a 3,5-dimethylphenyl substituent. This compound’s design integrates pharmacophores known for interactions with biological targets, such as serotonin or dopamine receptors, due to the piperazine and arylalkylamine motifs .

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-14-19(2)16-20(15-18)28-23(31)17-33-25-24(26-8-9-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)32-3/h4-9,14-16H,10-13,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOWMRPXFOBBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C25H29N5O2S
  • Molecular Weight: 463.6 g/mol
  • Structure: The compound features a complex structure with a piperazine moiety and a pyrazine ring, which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures often exhibit affinity for dopamine and serotonin receptors, which play crucial roles in mood regulation and neuropsychological disorders.

Antidepressant Effects

Studies have shown that derivatives of piperazine, such as the compound , can exhibit antidepressant-like effects. For instance, compounds that target the serotonin receptor system have been linked to improvements in depressive symptoms.

Antitumor Activity

Research has highlighted the potential antitumor properties of related compounds. In vitro studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AntitumorInhibition of cancer cell growth
AntimicrobialPotential activity against pathogens

Case Study 1: Antidepressant Properties

In a study examining the effects of similar piperazine derivatives on depressive behavior in animal models, significant reductions in immobility time were observed in forced swim tests when treated with compounds structurally similar to N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide. This suggests a potential mechanism involving serotonin reuptake inhibition.

Case Study 2: Antitumor Activity

A series of experiments conducted on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation. The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutic agents.

Research Findings

Recent advances in synthetic methodologies have allowed for the development of analogs with enhanced biological profiles. For instance, modifications to the piperazine ring have been shown to increase receptor affinity and selectivity, leading to improved therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide and related compounds from the literature:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight ([M+H]+) Yield (%) Key Applications / Notes
Target Compound Pyrazine + Piperazine + Acetamide 3,5-Dimethylphenyl; 2-methoxyphenyl-piperazine; pyrazine-sulfanyl linkage Not reported Not given Likely kinase or receptor modulation (inferred from piperazine-acetamide pharmacophores)
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) Thiazole + Piperazine + Acetate 3,5-Bis(trifluoromethyl)phenyl urea; ethyl ester 616.2 95.0 High yield; trifluoromethyl groups enhance lipophilicity and binding affinity
N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18) Pyrazine + Sulfonamide + Acetamide 3,5-Dimethoxyphenyl; sulfonamide linkage 432.09694 Not given Hedgehog pathway inhibition (PI4KIIIß targeting)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide + Sulfonyl 4-Chloro-2-nitrophenyl; methylsulfonyl Not reported Not given Intermediate for heterocyclic synthesis; nitro group aids in crystallinity
2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide Piperazine + Propanoyl + Acetamide 4-Hydroxy-3,5-dimethoxyphenyl propanoyl; isopropyl substitution Not reported Not given Potential CNS activity due to isopropyl and hydroxy-methoxy aryl motifs

Structural and Functional Insights

  • Piperazine Modifications : The target compound’s 2-methoxyphenyl-piperazine group contrasts with the trifluoromethylphenyl-urea in compound 10m . The latter’s electron-withdrawing trifluoromethyl groups may enhance metabolic stability but reduce solubility compared to the target’s methoxy group.
  • Sulfanyl vs. Sulfonamide Linkers: The pyrazine-sulfanyl bridge in the target compound differs from the sulfonamide linkage in Compound 18 .
  • Aryl Substituents : The 3,5-dimethylphenyl group in the target compound offers steric bulk and moderate lipophilicity, whereas the nitro and chloro groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduce strong electron-withdrawing effects, influencing reactivity in further synthetic steps.

Notes on Methodology and Limitations

  • Crystallographic Data : Structural analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ) were refined using SHELXL , indicating that similar methods could resolve the target compound’s conformation.
  • Gaps in Data : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on inferred structure-activity relationships from analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.